Amitifadine hydrochloride

Vue d'ensemble

Description

Le chlorhydrate d'Amitifadine est un médicament à petite molécule qui agit comme un inhibiteur triple de la recapture, ciblant les transporteurs de dopamine, de norépinéphrine et de sérotonine. Il a été initialement développé par Euthymics Bioscience, Inc. et a été étudié pour son potentiel dans le traitement du trouble dépressif majeur et de la douleur chronique .

Méthodes De Préparation

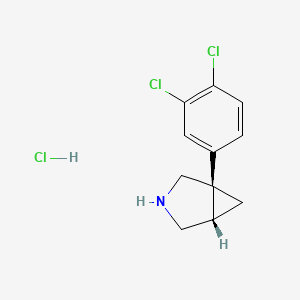

Voies de synthèse et conditions de réaction : La synthèse du chlorhydrate d'Amitifadine implique la formation d'une structure bicyclique avec un groupe dichlorophényle. Les étapes clés incluent :

- Formation du noyau azabicyclohexane.

- Introduction du groupe dichlorophényle par une réaction de substitution.

- Purification et conversion en sel chlorhydrate.

Méthodes de production industrielle : La production industrielle implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend :

- Réactions par lots dans des environnements contrôlés.

- Utilisation de réactifs et de solvants de haute pureté.

- Étapes de purification rigoureuses pour isoler le produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate d'Amitifadine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former divers métabolites.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : Le groupe dichlorophényle peut subir des réactions de substitution avec différents réactifs.

Réactifs et conditions courants :

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Réactifs de substitution : Agents halogénants, nucléophiles.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers métabolites oxydés et réduits, ainsi que des dérivés substitués avec des propriétés pharmacologiques modifiées .

4. Applications de recherche scientifique

Chimie : Utilisé comme composé modèle pour étudier l'inhibition triple de la recapture.

Biologie : Étudié pour ses effets sur les systèmes de neurotransmetteurs.

Médecine : Exploré comme traitement du trouble dépressif majeur, de la douleur chronique et d'autres affections neurologiques.

Industrie : Utilisation potentielle dans le développement de nouveaux médicaments antidépresseurs et analgésiques .

5. Mécanisme d'action

Le chlorhydrate d'Amitifadine exerce ses effets en inhibant la recapture de trois neurotransmetteurs clés : la sérotonine, la norépinéphrine et la dopamine. Cette inhibition augmente les niveaux de ces neurotransmetteurs dans la fente synaptique, améliorant leur signalisation et produisant des effets antidépresseurs et analgésiques. Les cibles moléculaires comprennent le transporteur de la sérotonine, le transporteur de la norépinéphrine et le transporteur de la dopamine .

Composés similaires :

Bicifadine : Un autre inhibiteur triple de la recapture avec des propriétés pharmacologiques similaires.

Centanafadine : Un composé avec un mécanisme d'action similaire mais une structure chimique différente.

DOV-216,303 : Un énantiomère de l'Amitifadine avec des effets comparables.

Unicité : Le chlorhydrate d'Amitifadine est unique en raison de son inhibition équilibrée de la recapture de la sérotonine, de la norépinéphrine et de la dopamine, ce qui peut entraîner un profil d'effets secondaires plus favorable et une plus grande efficacité dans le traitement de certaines conditions par rapport à d'autres composés similaires .

Applications De Recherche Scientifique

Amitifadine hydrochloride is a triple reuptake inhibitor (TRI) that inhibits the reuptake of serotonin, norepinephrine, and dopamine . It has been investigated for various applications, primarily in treating depression and pain-related disorders .

Chemical Properties and Mechanism of Action: Amitifadine, also known as EB-1010 or DOV 21,947, has a higher potency for inhibiting serotonin reuptake relative to norepinephrine and dopamine . Specifically, it has a potency ratio of approximately 1:2:8 for serotonin, norepinephrine, and dopamine uptake inhibition, respectively . In vivo microdialysis studies have shown that amitifadine increases extracellular concentrations of these three monoamines while reducing concentrations of their metabolites .

Clinical Development and Trials: Amitifadine has undergone clinical development as an antidepressant and has demonstrated efficacy and tolerability in a randomized, placebo-controlled clinical trial involving patients with major depressive disorder .

Major Depressive Disorder (MDD)

Amitifadine has been evaluated for its efficacy in treating major depressive disorder . A 6-week, multicenter, randomized, double-blind, placebo-controlled study assessed amitifadine in 63 patients with major depressive disorder .

Study Design: Eligible patients had a score of ≥ 22 on the 17-item Hamilton Depression Rating Scale (HAMD-17) at baseline and were randomized to either amitifadine (25 mg twice daily (BID) for 2 weeks, then 50 mg BID for 4 weeks) or placebo .

Results: At the end of the 6-week treatment, the amitifadine group showed a statistically significant superiority compared to the placebo group in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score, with estimated least squares mean change from baseline (mixed-model repeated measures [MMRM]) of 18.2 vs. 22.0 (p = 0.028) . The overall statistical effect size was -0.601 (Cohen's d) . Amitifadine also showed statistically significant superiority to placebo (p = 0.03) for the Clinical Global Impression of Change - Improvement . An anhedonia factor score, grouping MADRS items 1, 2, 6, 7, and 8, showed a statistically significant difference in favor of amitifadine compared to placebo (p = 0.049) . No significant differences were observed between the treatment groups in Derogatis Interview for Sexual Functioning - Self Report (DISF-SR) scores . The drug was well-tolerated, with two patients from each group discontinuing early due to adverse events, and no serious adverse events reported .

Anhedonia: The study demonstrated that amitifadine could attenuate symptoms of anhedonia, which is the inability to feel pleasure .

Pain-Related Behavioral Depression

Amitifadine's effects on pain-related behavioral depression have also been investigated . A study compared the effects of amitifadine on IP acid-induced depression of nucleus accumbens (NAc) dopamine (DA) and intracranial self-stimulation (ICSS), as well as IP acid-stimulated stretching in male Sprague-Dawley rats . Amitifadine blocked IP acid-induced depression of both NAc DA and ICSS, and IP acid-stimulated stretching . In the absence of a noxious stimulus, amitifadine increased NAc levels of DA and serotonin, and produced significant but weak abuse-related ICSS facilitation . Amitifadine was more potent in blocking IP acid-induced depression of ICSS than in facilitating control ICSS . These findings suggest that amitifadine and related monoamine uptake inhibitors could be considered as candidate analgesics for treating pain-related behavioral depression .

Other Potential Applications

Amitifadine has been explored, though discontinued, for the treatment of obesity and is under preclinical development for alcoholism, opioid-related disorders, pain, smoking withdrawal, and substance-related disorders . Additionally, it is considered for the treatment of anxiety, panic disorder, post-traumatic stress disorder, obsessive-compulsive disorder, schizophrenia and allied disorders, addiction, tic disorders, attention deficit hyperactivity disorder (ADHD), Parkinson's disease, chronic pain states, and Alzheimer's disease and other cognitive impairing conditions .

Table: Amitifadine Clinical Trial Results

| Outcome Measure | Amitifadine | Placebo | P-value |

|---|---|---|---|

| MADRS Total Score Change from Baseline | 18.2 | 22.0 | 0.028 |

| Clinical Global Impression of Change - Improvement | Statistically Superior | - | 0.03 |

| Anhedonia Factor Score | Statistically Significant Difference | - | 0.049 |

Mécanisme D'action

Amitifadine Hydrochloride exerts its effects by inhibiting the reuptake of three key neurotransmitters: serotonin, norepinephrine, and dopamine. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and producing antidepressant and analgesic effects. The molecular targets include the serotonin transporter, norepinephrine transporter, and dopamine transporter .

Comparaison Avec Des Composés Similaires

Bicifadine: Another triple reuptake inhibitor with similar pharmacological properties.

Centanafadine: A compound with a similar mechanism of action but different chemical structure.

DOV-216,303: An enantiomer of Amitifadine with comparable effects.

Uniqueness: Amitifadine Hydrochloride is unique due to its balanced inhibition of serotonin, norepinephrine, and dopamine reuptake, which may result in a more favorable side effect profile and greater efficacy in treating certain conditions compared to other similar compounds .

Activité Biologique

Amitifadine hydrochloride, a novel serotonin-preferring triple reuptake inhibitor (TRI), has garnered attention for its potential as an antidepressant. This compound inhibits the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) with varying potencies, demonstrating significant biological activity in both preclinical and clinical studies.

Amitifadine operates primarily by blocking the reuptake of the three key neurotransmitters associated with mood regulation:

- Serotonin : Most potent inhibition.

- Norepinephrine : Moderate potency.

- Dopamine : Least potent.

This unique mechanism positions amitifadine as a promising candidate for treating major depressive disorder (MDD) and other mood-related conditions. It has been shown to increase extracellular concentrations of these neurotransmitters in various brain regions without causing hyperactivity, which is often a side effect of other stimulants .

Preclinical Studies

Preclinical research has demonstrated that amitifadine exhibits antidepressant-like effects in animal models. Notable findings include:

- Forced Swim Test : Amitifadine significantly reduced immobility time, indicating reduced anhedonia in rats at doses as low as 5 mg/kg .

- Tail Suspension Test : Similar results were observed, supporting its antidepressant potential .

The compound also showed efficacy in reducing nicotine self-administration in rats, suggesting potential applications in addiction treatment .

Clinical Trials

Amitifadine has undergone several clinical trials to assess its efficacy and safety profile:

- Phase II Trials : Initial studies indicated significant improvements in depression scores compared to placebo, particularly in symptoms related to anhedonia. For instance, the Montgomery-Åsberg Depression Rating Scale (MADRS) scores improved significantly with amitifadine treatment versus placebo, with an effect size of -0.601 .

- Tolerability : Amitifadine demonstrated a favorable tolerability profile, comparable to placebo, with no significant increases in sexual side effects or weight gain .

Efficacy Data Summary

| Study Type | Endpoint | Amitifadine Results | Placebo Results |

|---|---|---|---|

| Phase II Trial | MADRS Score Change | 18.2 (p = 0.028) | 22.0 |

| Phase II Trial | Clinical Global Impression - Improvement | Statistically significant (p = 0.03) | Not specified |

| Preclinical Study | Forced Swim Test Immobility Time | Significant reduction at 5 mg/kg | Not applicable |

Case Studies and Observations

A case study involving patients with severe MDD highlighted amitifadine's ability to alleviate depressive symptoms effectively while maintaining a good safety profile. Patients reported improvements in mood and functionality without the common side effects associated with traditional antidepressants .

Propriétés

IUPAC Name |

(1R,5S)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2N.ClH/c12-9-2-1-7(3-10(9)13)11-4-8(11)5-14-6-11;/h1-3,8,14H,4-6H2;1H/t8-,11+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGBHVBIOJBGBD-NINOIYOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1(CNC2)C3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@]1(CNC2)C3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801006647 | |

| Record name | 3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801006647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

410074-74-7, 86215-36-3 | |

| Record name | Amitifadine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=410074-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DOV-216303 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086215363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amitifadine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0410074747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Azabicyclo(3.1.0)hexane, 1-(3,4-dichlorophenyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801006647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMITIFADINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R01R720TVG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.